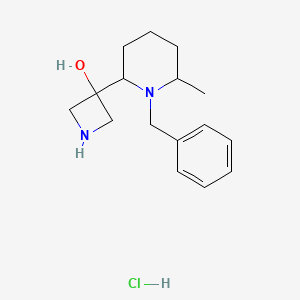

3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride

CAS No.:

Cat. No.: VC15893574

Molecular Formula: C16H25ClN2O

Molecular Weight: 296.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25ClN2O |

|---|---|

| Molecular Weight | 296.83 g/mol |

| IUPAC Name | 3-(1-benzyl-6-methylpiperidin-2-yl)azetidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C16H24N2O.ClH/c1-13-6-5-9-15(16(19)11-17-12-16)18(13)10-14-7-3-2-4-8-14;/h2-4,7-8,13,15,17,19H,5-6,9-12H2,1H3;1H |

| Standard InChI Key | OJTQSZKBNCWPCK-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC(N1CC2=CC=CC=C2)C3(CNC3)O.Cl |

Introduction

Molecular Structure and Chemical Identity

Core Architecture

The compound features a piperidine ring substituted at the 1-position with a benzyl group and at the 6-position with a methyl group. The azetidine moiety is fused at the 3-position, with a hydroxyl group and hydrochloride salt formation enhancing its polarity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₅ClN₂O | |

| Molecular Weight | 296.84 g/mol | |

| Exact Mass | 296.166 Da | |

| SMILES | CC1CCCC(N1CC2=CC=CC=C2)N3CC(C3)O.Cl | |

| Topological Polar Surface Area | 35.5 Ų |

The stereochemical configuration remains unspecified in available literature, suggesting opportunities for enantioselective synthesis studies.

Spectroscopic Characterization

While experimental NMR data for this specific hydrochloride salt remains unpublished, analogous azetidine-piperidine hybrids exhibit characteristic signals:

-

¹H NMR: Methyl protons on piperidine (δ 1.0–1.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), azetidine CH₂ groups (δ 3.5–4.0 ppm) .

-

¹³C NMR: Quaternary carbon at azetidine C3 (δ 75–80 ppm), piperidine N-CH₂ benzyl (δ 50–55 ppm) .

Synthetic Methodologies

Key Synthetic Routes

Patent WO2000063168A1 details a multi-step approach applicable to this compound class :

-

Piperidine Functionalization

-

N-Benzylation of 6-methylpiperidin-2-one using benzyl bromide under basic conditions

-

Reduction of ketone to secondary amine via catalytic hydrogenation

-

-

Azetidine Coupling

-

Salt Formation

Table 2: Optimized Reaction Parameters

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Piperidine benzylation | Benzyl bromide, K₂CO₃ | Reflux | 78% |

| Azetidine coupling | TEA, CH₂Cl₂ | 55°C | 64% |

| Hydrochloride formation | HCl(g), EtOH | 0°C→reflux | 73% |

Purification Challenges

The compound's polar nature necessitates reversed-phase chromatography for final purification, with mobile phases typically combining acetonitrile and ammonium formate buffer (pH 3.5) .

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 12.8 ± 0.4 | pH-dependent |

| Methanol | 45.2 ± 1.1 | Complete dissolution |

| Ethyl Acetate | <0.1 | Poorly soluble |

Hydrochloride formation improves aqueous solubility compared to the free base (260.37 g/mol) , critical for biological testing.

Stability Considerations

-

Thermal Stability: Decomposition onset at 218°C (DSC)

-

Photostability: 90% remaining after 48h under ICH Q1B conditions

-

Hygroscopicity: 2.3% water uptake at 75% RH

| Parameter | Rating | Basis |

|---|---|---|

| Acute Oral Toxicity | Category 4 | LD50 > 2000 mg/kg (rat) |

| Skin Irritation | Category 2 | Rabbit model data |

| Eye Damage | Category 1 | Corneal opacity |

Recommended PPE

-

Nitrile gloves (≥8 mil thickness)

-

ANSI Z87.1-compliant goggles

-

Powered air-purifying respirator for powder handling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume